Larotinib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

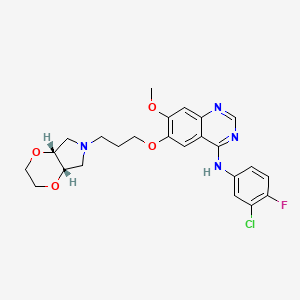

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H26ClFN4O4 |

|---|---|

Molecular Weight |

488.9 g/mol |

IUPAC Name |

6-[3-[(4aS,7aR)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]propoxy]-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine |

InChI |

InChI=1S/C24H26ClFN4O4/c1-31-20-11-19-16(24(28-14-27-19)29-15-3-4-18(26)17(25)9-15)10-21(20)32-6-2-5-30-12-22-23(13-30)34-8-7-33-22/h3-4,9-11,14,22-23H,2,5-8,12-13H2,1H3,(H,27,28,29)/t22-,23+ |

InChI Key |

UFUKZMIXTOMMLU-ZRZAMGCNSA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4C[C@@H]5[C@H](C4)OCCO5 |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CC5C(C4)OCCO5 |

Origin of Product |

United States |

Foundational & Exploratory

Larotinib's Targeted Strike: An In-depth Analysis of its Mechanism of Action in NTRK Fusion-Positive Non-Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Larotrectinib, a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinase (TRK), has emerged as a paradigm-shifting therapeutic agent for patients with Non-Small Cell Lung Cancer (NSCLC) harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the efficacy of larotrectinib in this specific patient population. It delves into the formation and function of oncogenic TRK fusion proteins, the intricate signaling cascades they activate, and the precise manner in which larotrectinib exerts its inhibitory effects. Furthermore, this document outlines the key experimental methodologies used to identify patients with NTRK fusion-positive NSCLC and to characterize the activity of larotrectinib. Finally, it explores the known mechanisms of acquired resistance to this targeted therapy, offering insights for the development of next-generation inhibitors and combination strategies.

Introduction: The Rise of a Tumor-Agnostic Therapy

The treatment landscape for Non-Small Cell Lung Cancer (NSCLC) has been revolutionized by the advent of targeted therapies directed against specific oncogenic driver mutations. While alterations in genes such as EGFR, ALK, and ROS1 are well-established therapeutic targets, fusions involving the Neurotrophic Tyrosine Receptor Kinase (NTRK) genes represent a rare but highly actionable molecular subtype of NSCLC.[1][2] NTRK gene fusions, which occur in approximately 0.1-1% of NSCLC cases, lead to the expression of chimeric TRK fusion proteins with constitutively active kinase domains.[1][3] These fusion proteins drive downstream signaling pathways that promote cellular proliferation, survival, and metastasis.

Larotrectinib (Vitraki®) is a potent and selective small-molecule inhibitor of all three TRK proteins (TRKA, TRKB, and TRKC), encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[4][5] Its development and subsequent FDA approval marked a significant milestone in oncology, as it was one of the first cancer drugs to receive a tumor-agnostic indication, meaning its use is based on the presence of a specific biomarker (NTRK gene fusion) rather than the tumor's location in the body.[5][6] This guide will provide a detailed examination of larotrectinib's mechanism of action in the context of NTRK fusion-positive NSCLC.

The Molecular Underpinnings of NTRK Fusion-Positive NSCLC

Formation and Activation of TRK Fusion Proteins

NTRK gene fusions arise from chromosomal rearrangements that juxtapose the 3' region of one of the NTRK genes, which contains the kinase domain, with the 5' region of an unrelated gene.[7] This fusion event results in the expression of a chimeric protein that is constitutively active, meaning it signals continuously without the need for its natural ligand, neurotrophins.[8] The fusion partner provides a dimerization or oligomerization domain, which leads to the ligand-independent autophosphorylation and activation of the TRK kinase domain.[9]

In NSCLC, several fusion partners for NTRK1 and NTRK3 have been identified, with NTRK1 fusions being more common.[10] The resulting TRK fusion proteins are potent oncogenic drivers, promoting uncontrolled cell growth and survival.

Downstream Signaling Pathways

Once activated, TRK fusion proteins trigger a cascade of downstream signaling events that are crucial for tumor development and progression. The two major signaling pathways implicated in NTRK fusion-driven cancers are the Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-Kinase (PI3K)/AKT pathway.[1][11]

-

MAPK Pathway: The MAPK pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival. Activation of this pathway by TRK fusions leads to uncontrolled cell division.

-

PI3K/AKT Pathway: The PI3K/AKT pathway plays a central role in cell survival, growth, and metabolism. Its activation by TRK fusions inhibits apoptosis (programmed cell death) and promotes cell growth.

The constitutive activation of these pathways by TRK fusion proteins provides a strong rationale for the therapeutic targeting of the TRK kinase domain.

Figure 1: Simplified TRK fusion protein signaling pathway.

Larotrectinib: A Potent and Selective TRK Inhibitor

Mechanism of Action

Larotrectinib is an ATP-competitive inhibitor of the TRK kinase domain.[4] It binds with high affinity to the ATP-binding pocket of TRKA, TRKB, and TRKC, preventing the phosphorylation and activation of the kinase.[12] This blockade of TRK signaling effectively shuts down the downstream MAPK and PI3K/AKT pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in tumor cells that are dependent on TRK fusion proteins for their growth and survival.[11][13] The high selectivity of larotrectinib for TRK kinases over other kinases minimizes off-target effects, contributing to its favorable safety profile.[14]

Figure 2: Larotrectinib's inhibitory action on TRK signaling.

Clinical Efficacy in NTRK Fusion-Positive NSCLC

Clinical trials have demonstrated the remarkable efficacy of larotrectinib in patients with NTRK fusion-positive solid tumors, including NSCLC.[15][16] Pooled analyses of the phase 1 (NCT02122913), SCOUT (NCT02637687), and NAVIGATE (NCT02576431) trials have shown high overall response rates (ORR), durable responses, and a favorable safety profile.[17][18]

| Clinical Endpoint | Reported Value | Citation |

| Overall Response Rate (ORR) | 73% (in an analysis of 15 evaluable patients with lung cancer) | [19] |

| Median Duration of Response (DoR) | 33.9 months (in an updated analysis) | [10] |

| Median Progression-Free Survival (PFS) | 22.0 months (in an updated analysis) | [10] |

| Median Overall Survival (OS) | 39.3 months (in an updated analysis) | [10] |

These data underscore the profound and durable clinical benefit of larotrectinib in patients with NTRK fusion-positive NSCLC.

Experimental Protocols for Identification and Characterization

The identification of patients with NTRK fusion-positive NSCLC is critical for guiding treatment decisions with larotrectinib. Several laboratory techniques are employed for this purpose, each with its own advantages and limitations.

Detection of NTRK Gene Fusions

Figure 3: Workflow for the detection of NTRK gene fusions.

4.1.1. Immunohistochemistry (IHC)

-

Principle: IHC is a widely available and cost-effective screening method that detects the overexpression of TRK proteins, which can be indicative of an underlying NTRK gene fusion.[20]

-

Methodology:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.

-

Heat-induced epitope retrieval is performed to unmask the target antigen.

-

Sections are incubated with a primary antibody that recognizes the C-terminal region of TRK proteins, such as the rabbit monoclonal antibody clone EPR17341.[4][13]

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate (e.g., DAB) to produce a colored signal at the site of the antigen.

-

The slides are counterstained, dehydrated, and mounted for microscopic examination.

-

-

Interpretation: A positive result is typically characterized by cytoplasmic and/or nuclear staining in the tumor cells.[4] However, IHC is not specific for fusion proteins and can also detect wild-type TRK expression. Therefore, positive or equivocal IHC results should be confirmed by a molecular method.[21]

4.1.2. Fluorescence In Situ Hybridization (FISH)

-

Principle: FISH is a cytogenetic technique that uses fluorescently labeled DNA probes to detect specific DNA sequences in chromosomes. Break-apart probes are commonly used to identify gene rearrangements.[22]

-

Methodology:

-

FFPE tissue sections are pretreated to allow probe penetration.

-

A pair of fluorescently labeled probes, one binding to the 5' end and the other to the 3' end of the NTRK gene, are hybridized to the denatured cellular DNA.

-

The slides are washed to remove unbound probes and counterstained with a DNA-specific dye (e.g., DAPI).

-

The fluorescent signals are visualized using a fluorescence microscope.

-

-

Interpretation: In a normal cell, the two probes will appear as a single, fused signal. In a cell with an NTRK gene rearrangement, the probes will be separated, resulting in distinct red and green signals.[23] A major limitation of FISH is the need for three separate assays to test for fusions in NTRK1, NTRK2, and NTRK3.[22]

4.1.3. Next-Generation Sequencing (NGS)

-

Principle: NGS is a high-throughput sequencing technology that can simultaneously analyze multiple genes for various types of genomic alterations, including gene fusions. RNA-based NGS is the preferred method for detecting NTRK fusions as it directly sequences the fusion transcripts.[2][10]

-

Methodology:

-

RNA is extracted from FFPE tumor tissue.

-

The RNA is reverse transcribed into complementary DNA (cDNA).

-

The cDNA is fragmented, and adapters containing sequencing primers and barcodes are ligated to the ends.

-

The adapter-ligated cDNA fragments are amplified by PCR to create a sequencing library.

-

The library is sequenced on an NGS platform.

-

Bioinformatic analysis is performed to align the sequencing reads to a reference genome and identify fusion transcripts.

-

-

Interpretation: The presence of sequencing reads that span the junction of an NTRK gene and a fusion partner confirms the presence of an NTRK gene fusion.

In Vitro Assays for Larotrectinib Activity

4.2.1. Kinase Inhibition Assay (IC50 Determination)

-

Principle: This assay measures the concentration of larotrectinib required to inhibit the activity of a TRK kinase by 50% (IC50).

-

Methodology (Example using a fluorescence-based assay):

-

Recombinant TRK kinase is incubated with a fluorescently labeled ATP-competitive tracer.

-

Binding of the tracer to the kinase results in a high fluorescence resonance energy transfer (FRET) signal.

-

Increasing concentrations of larotrectinib are added, which compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

-

The IC50 value is calculated from the dose-response curve.

-

-

Expected Outcome: Larotrectinib exhibits low nanomolar IC50 values against TRKA, TRKB, and TRKC, demonstrating its high potency.[14]

4.2.2. Cell Viability Assay (e.g., MTT Assay)

-

Principle: This assay assesses the effect of larotrectinib on the viability of NTRK fusion-positive cancer cell lines.

-

Methodology:

-

NTRK fusion-positive NSCLC cells are seeded in 96-well plates and treated with increasing concentrations of larotrectinib for a specified period (e.g., 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[24]

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

-

Interpretation: A decrease in absorbance with increasing concentrations of larotrectinib indicates a reduction in cell viability.

Mechanisms of Resistance to Larotrectinib

Despite the durable responses observed with larotrectinib, acquired resistance can eventually develop. The mechanisms of resistance can be broadly categorized as on-target and off-target.[1]

On-Target Resistance

On-target resistance mechanisms involve mutations in the NTRK gene itself, which interfere with the binding of larotrectinib to the TRK kinase domain. The most common on-target resistance mutations occur in the solvent front and gatekeeper residues of the ATP-binding pocket.[1][25] These mutations sterically hinder the binding of larotrectinib, rendering it less effective.

Off-Target Resistance

Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the TRK signaling cascade.[1] These "bypass tracks" can be activated by mutations or amplifications of other oncogenes, such as BRAF or KRAS.[10] The activation of these parallel pathways allows the tumor cells to continue to proliferate and survive despite the inhibition of TRK signaling by larotrectinib.

Figure 4: Overview of larotrectinib resistance mechanisms.

Conclusion and Future Directions

Larotrectinib has transformed the treatment paradigm for patients with NTRK fusion-positive NSCLC by providing a highly effective and well-tolerated targeted therapy. Its mechanism of action, centered on the potent and selective inhibition of TRK fusion proteins, has been extensively validated in preclinical and clinical studies. The identification of patients who are likely to benefit from larotrectinib relies on accurate and timely molecular testing. While acquired resistance remains a clinical challenge, a deeper understanding of the underlying mechanisms is paving the way for the development of next-generation TRK inhibitors and rational combination strategies to overcome resistance and further improve patient outcomes. The success of larotrectinib serves as a powerful testament to the potential of precision oncology in the management of NSCLC and other solid tumors.

References

- 1. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NTRK Fusion Detection in Cancer [illumina.com]

- 3. Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applicability of pan-TRK immunohistochemistry for identification of NTRK fusions in lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NTRK Gene Fusions in Non-Small-Cell Lung Cancer: Real-World Screening Data of 1068 Unselected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemosensitivity testing of small cell lung cancer using the MTT assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NGS library preparation [qiagen.com]

- 10. ntrktesting.com [ntrktesting.com]

- 11. Consensus Recommendations to Optimize the Detection and Reporting of NTRK Gene Fusions by RNA-Based Next-Generation Sequencing [mdpi.com]

- 12. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diagnostics.roche.com [diagnostics.roche.com]

- 14. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. targetedonc.com [targetedonc.com]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. texaschildrens.org [texaschildrens.org]

- 21. FISHing for NTRK | NTRK US Website [ntrktesting.com]

- 22. NTRK Fusions, from the Diagnostic Algorithm to Innovative Treatment in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. captodayonline.com [captodayonline.com]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. elabdoc-prod.roche.com [elabdoc-prod.roche.com]

Larotinib: A Deep Dive into its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larotrectinib is a first-in-class, highly selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins (TRKA, TRKB, and TRKC).[1][2] Its development and subsequent approval represent a significant advancement in precision oncology, offering a tumor-agnostic therapeutic approach for patients with cancers harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions.[1][2] This technical guide provides a comprehensive overview of larotrectinib's target profile, its remarkable kinase selectivity, the underlying signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Introduction: The TRK Family and its Oncogenic Role

The Tropomyosin Receptor Kinase (TRK) family, encoded by the NTRK1, NTRK2, and NTRK3 genes, plays a crucial role in the development and function of the nervous system.[3][4] These receptor tyrosine kinases are activated by neurotrophins, leading to downstream signaling cascades that regulate neuronal survival, differentiation, and proliferation.[3]

Chromosomal rearrangements resulting in NTRK gene fusions are oncogenic drivers in a wide range of adult and pediatric solid tumors.[2] These fusions lead to the expression of chimeric TRK proteins with constitutively active kinase domains, driving uncontrolled cell growth and survival through pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways.[1][3]

Larotrectinib is a potent and selective small-molecule inhibitor designed to target the ATP-binding site of all three TRK family members, thereby blocking their catalytic activity and inhibiting downstream oncogenic signaling.[1]

Target Profile and Kinase Selectivity

Larotrectinib exhibits potent and highly selective inhibition of TRKA, TRKB, and TRKC. This selectivity is a key attribute, minimizing off-target effects and contributing to its favorable safety profile.

Quantitative Kinase Inhibition Profile

The inhibitory activity of larotrectinib against the TRK family and a panel of other kinases has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against TRK kinases.

| Kinase Target | IC50 (nmol/L) | Reference |

| TRKA | 6.5 | [5] |

| TRKB | 8.1 | [5] |

| TRKC | 10.6 | [5] |

Kinase Selectivity Profile

Larotrectinib's high degree of selectivity has been demonstrated in broad kinase screening panels. In a screen against 226 non-TRK kinases at a concentration of 1000 nmol/L, larotrectinib inhibited only one non-TRK kinase, TNK2, with an IC50 of 576 nmol/L, showcasing a selectivity of over 100-fold for TRK kinases.[5]

| Off-Target Kinase | IC50 (nmol/L) | Fold Selectivity (vs. TRKA) | Reference |

| TNK2 | 576 | >88-fold | [5] |

TRK Signaling Pathway

Larotrectinib exerts its therapeutic effect by inhibiting the TRK signaling cascade. Upon binding of a neurotrophin ligand, TRK receptors dimerize and autophosphorylate, creating docking sites for various adaptor proteins and enzymes that initiate downstream signaling. The three major signaling pathways activated by TRK receptors are:

-

MAPK/ERK Pathway: Primarily involved in cell proliferation and differentiation.

-

PI3K/AKT Pathway: Crucial for cell survival and inhibition of apoptosis.

-

PLCγ Pathway: Plays a role in cell growth and differentiation.

By blocking the initial phosphorylation event, larotrectinib effectively shuts down these oncogenic signaling cascades.

Caption: TRK Signaling Pathway and Larotrectinib's Point of Inhibition.

Experimental Protocols

The following sections describe representative experimental methodologies for determining the kinase selectivity and inhibitory profile of a compound like larotrectinib.

In Vitro Kinase Inhibition Assay (Radiometric Assay)

This assay directly measures the phosphorylation of a substrate by a kinase.

Objective: To determine the IC50 value of larotrectinib against a panel of kinases.

Materials:

-

Purified recombinant kinases

-

Specific peptide or protein substrates for each kinase

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

-

Larotrectinib at various concentrations

-

Phosphocellulose paper or other capture membrane

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, its specific substrate, and kinase reaction buffer.

-

Add larotrectinib at a range of concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of the larotrectinib concentration to determine the IC50 value.

Kinase Binding Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the displacement of a fluorescently labeled tracer from the kinase active site by an inhibitor.

Objective: To determine the binding affinity (Ki or IC50) of larotrectinib to a panel of kinases.

Materials:

-

Purified, tagged (e.g., GST, His) recombinant kinases

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Larotrectinib at various concentrations

-

Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Prepare a solution of the kinase and the europium-labeled anti-tag antibody in assay buffer.

-

In a microplate, add larotrectinib at a range of concentrations.

-

Add the kinase/antibody mixture to the wells containing larotrectinib.

-

Add the Alexa Fluor™ 647-labeled kinase tracer to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the TR-FRET signal on a microplate reader (excitation ~340 nm, emission at ~615 nm for europium and ~665 nm for Alexa Fluor™ 647).

-

The FRET signal is proportional to the amount of tracer bound to the kinase. A decrease in the FRET signal indicates displacement of the tracer by larotrectinib.

-

Plot the FRET signal against the logarithm of the larotrectinib concentration to determine the IC50 value.

Caption: Workflow for a TR-FRET Based Kinase Binding Assay.

Cellular Phospho-Protein Immunoassay

This assay measures the phosphorylation of a specific downstream target of a kinase within a cellular context.

Objective: To confirm the on-target activity of larotrectinib by measuring the inhibition of TRK-mediated phosphorylation in cells.

Materials:

-

Cancer cell line expressing a TRK fusion protein

-

Cell culture medium and supplements

-

Larotrectinib at various concentrations

-

Lysis buffer containing phosphatase and protease inhibitors

-

Primary antibodies: one specific for the total target protein (e.g., total ERK) and another for the phosphorylated form (e.g., phospho-ERK)

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore

-

Detection substrate (e.g., chemiluminescent or fluorescent)

-

Microplate reader or Western blot imaging system

Procedure:

-

Seed the TRK fusion-positive cancer cells in a multi-well plate and allow them to adhere.

-

Treat the cells with larotrectinib at a range of concentrations for a specific duration.

-

Lyse the cells using a lysis buffer to extract the proteins.

-

Determine the protein concentration of the lysates.

-

Perform an immunoassay (e.g., ELISA or Western blot) using the cell lysates.

-

ELISA: Coat a microplate with a capture antibody for the total protein. Add cell lysates, followed by the detection antibody for the phosphorylated protein. Add a substrate and measure the signal.

-

Western Blot: Separate the proteins in the cell lysates by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies for both the total and phosphorylated proteins, followed by secondary antibodies for detection.

-

-

Quantify the levels of the phosphorylated protein relative to the total protein.

-

Plot the percentage of inhibition of phosphorylation against the logarithm of the larotrectinib concentration to determine the cellular IC50 value.

Conclusion

Larotrectinib is a paradigm of modern targeted cancer therapy, demonstrating that a deep understanding of a drug's target profile and kinase selectivity can lead to highly effective and well-tolerated treatments. Its potent and selective inhibition of the TRK family of kinases provides a durable clinical benefit to patients with TRK fusion-positive cancers, regardless of the tumor's tissue of origin. The experimental methodologies outlined in this guide are fundamental to the characterization of such targeted inhibitors, ensuring a thorough evaluation of their potency, selectivity, and mechanism of action. Continued research and the application of these techniques will undoubtedly pave the way for the development of the next generation of precision oncology therapeutics.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

Preclinical Discovery and Development of Larotinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larotinib is a potent and selective, orally bioavailable, small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This technical guide provides a comprehensive overview of the preclinical discovery and development of this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and toxicology studies. The data presented herein supported the progression of this compound into clinical development for the treatment of cancers driven by EGFR mutations.

Introduction

The epidermal growth factor receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a well-validated target in oncology.[1][2] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a key driver in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC) and esophageal squamous cell carcinoma (ESCC).[3][4] this compound was developed as a first-generation EGFR tyrosine kinase inhibitor (TKI) with the aim of providing a potent and selective therapeutic option for patients with EGFR-driven malignancies.[3][4]

Mechanism of Action

This compound is a reversible, pan-ErbB inhibitor that competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain.[1] This action inhibits EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[5][6][7][8]

Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and activation of its intracellular tyrosine kinase domain. This leads to the phosphorylation of key tyrosine residues, creating docking sites for adaptor proteins like Grb2 and Shc. These proteins, in turn, activate downstream signaling cascades that ultimately regulate gene expression and cellular processes. This compound blocks the initial phosphorylation step, thereby inhibiting the entire downstream signaling cascade.

Caption: this compound inhibits EGFR signaling.

Preclinical Pharmacology

In Vitro Studies

Objective: To determine the inhibitory activity of this compound against wild-type and mutant forms of EGFR.

Methodology: The inhibitory activity of this compound was assessed using a biochemical kinase assay. Recombinant human EGFR proteins (wild-type and various mutants) were incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound. The extent of substrate phosphorylation was measured, and the half-maximal inhibitory concentration (IC50) was calculated.

Results: this compound demonstrated potent inhibitory activity against wild-type EGFR and clinically relevant activating mutations.

| Target | IC50 (nM) |

| EGFR (Wild-Type) | 0.611 |

| EGFR (L858R mutant) | 0.563 |

| EGFR (L861Q mutant) | 0.423 |

| EGFR (exon 19 del) | Potently Inhibited |

Data sourced from a Phase I clinical trial publication citing unpublished preclinical data.[9]

Objective: To evaluate the anti-proliferative effect of this compound on human cancer cell lines with varying EGFR status.

Methodology: Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability was assessed using a standard colorimetric assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity. The IC50 values, representing the concentration of this compound required to inhibit cell growth by 50%, were then determined.

Results: this compound is expected to show potent anti-proliferative activity in cell lines harboring activating EGFR mutations. (Specific IC50 values for cell lines were not publicly available in the searched documents).

In Vivo Studies

Objective: To assess the anti-tumor efficacy of this compound in vivo.

Methodology: Human tumor xenograft models were established by subcutaneously implanting human cancer cells into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally, and tumor volume and body weight were measured regularly. At the end of the study, tumors were excised and weighed.

Results: In a preclinical pharmacodynamic study using tumor-bearing mice, this compound demonstrated dose-dependent antitumor activity.[9][10] A dose of 18 mg/kg resulted in a tumor-inhibiting rate exceeding 60%.[9][10] Furthermore, preclinical studies indicated high concentrations of this compound in tumor tissue, with a tumor-to-plasma AUC ratio of over 20.[3][11][12]

Preclinical Pharmacokinetics

A preclinical tissue distribution study confirmed that this compound had a better distribution in esophageal tumor tissues compared to other EGFR-TKIs.[3][11] In vitro metabolism studies indicated that approximately 85% of this compound is metabolized by the CYP3A4 enzyme.[9]

Preclinical Toxicology

Toxicology studies were conducted in Sprague-Dawley rats and beagle dogs to assess the safety profile of this compound.[9]

| Species | NOAEL (mg/kg) | LOAEL (mg/kg) | MTD (mg/kg) |

| Sprague-Dawley Rat | 10 | - | 20 |

| Beagle Dog | - | 5 | 25 |

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level; MTD: Maximum Tolerated Dose.[9]

Experimental Workflows

In Vitro Kinase Inhibition Assay Workflow

Caption: Workflow for in vitro kinase inhibition assay.

In Vivo Xenograft Model Workflow

Caption: Workflow for in vivo xenograft tumor model.

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of EGFR, leading to significant anti-proliferative and anti-tumor activity in in vitro and in vivo models of EGFR-driven cancers. The favorable pharmacokinetic and toxicology profiles supported its advancement into clinical trials. These foundational studies were instrumental in establishing the therapeutic potential of this compound for the treatment of patients with advanced solid tumors harboring EGFR mutations.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com.cn [promega.com.cn]

- 3. 2.8. In vivo tumor xenograft studies in mice [bio-protocol.org]

- 4. atcc.org [atcc.org]

- 5. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]

- 6. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. agilent.com [agilent.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BiTE® Xenograft Protocol [protocols.io]

Larotinib: A Deep Dive into its Chemical Architecture and Synthesis

For Immediate Release

[City, State] – [Date] – Larotinib, a potent, orally active, small-molecule inhibitor of the epidermal growth factor receptor (EGFR), has emerged as a significant agent in the landscape of targeted cancer therapy. This technical guide provides an in-depth exploration of the chemical structure and synthesis of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound, a first-generation EGFR tyrosine kinase inhibitor, possesses a quinazoline-based core structure.[1] Its chemical formula is C24H26ClFN4O4, and it has a molecular weight of 488.94 g/mol . The molecule's specific arrangement of functional groups allows for high-affinity binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its signaling function.[2] The mesylate salt form of this compound is often used in clinical formulations.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C24H26ClFN4O4 | [Not explicitly stated] |

| Molecular Weight | 488.94 g/mol | [Not explicitly stated] |

| Appearance | White to off-white solid | [Not explicitly stated] |

| CAS Number | 1438072-11-7 | [Not explicitly stated] |

Synthesis Pathway

An efficient and scalable synthesis process for this compound has been developed, significantly improving upon earlier routes. The optimized process boasts an overall yield of 55.6%, a substantial increase from the initial 16.2%, and is capable of producing over 110 kg in a single batch.[4] The synthesis commences with the regulatory starting material, 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate.[4]

A key intermediate in the synthesis of this compound, which is also common to the synthesis of Gefitinib, is 4-(3-chloro-4-fluorophenylamino)-6-hydroxy-7-methoxy-quinazoline.[5] The synthesis of this intermediate has been optimized for continuous flow production.[5]

The overall synthetic strategy involves the construction of the core quinazoline scaffold followed by the introduction of the side chains through nucleophilic substitution and other standard organic transformations.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its intermediates are crucial for reproducibility. The following is a summarized methodology based on published literature.

Synthesis of 4-(3-chloro-4-fluorophenylamino)-6-hydroxy-7-methoxy-quinazoline:

The synthesis of this key intermediate can be achieved through a continuous flow process.[5] The Vilsmeier reagent, prepared from oxalyl chloride and DMF, is reacted with the starting quinazolinone derivative in a suitable solvent like DCE within a microreactor.[5] The resulting chlorinated intermediate is then reacted with 3-chloro-4-fluoroaniline in a subsequent flow reactor to yield the desired product.[5] This continuous flow setup allows for precise control of reaction parameters and improved safety and efficiency.[5]

Final Assembly of this compound:

The final steps of the synthesis involve the coupling of the key quinazoline intermediate with the appropriate side chain. This is typically achieved through a nucleophilic substitution reaction where the hydroxyl group on the quinazoline core is first activated, for example, by conversion to a leaving group, followed by reaction with the amine-containing side chain. Purification of the final product is achieved through crystallization, avoiding the need for laborious column chromatography.[4]

Table 2: Key Reaction Parameters

| Step | Reagents | Solvent | Key Conditions | Yield | Reference |

| Chlorination | Oxalyl chloride, DMF | DCE | Continuous flow reactor | High | [5] |

| Amination | 3-chloro-4-fluoroaniline | DCE | Continuous flow reactor | High | [5] |

| Final Coupling | - | - | - | - | [4] |

| Overall | - | - | - | 55.6% | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the EGFR signaling pathway.[1] EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[6] this compound binds to the ATP-binding site of the EGFR kinase domain, preventing its phosphorylation and subsequent activation.[2]

The inhibition of EGFR by this compound blocks several key downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[7][8] The MAPK pathway is a critical regulator of cell proliferation, while the PI3K-AKT-mTOR pathway is essential for cell survival and growth.[7][8] By blocking these pathways, this compound effectively halts the uncontrolled growth and survival of cancer cells that are dependent on EGFR signaling.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound. The development of an efficient and scalable synthesis process is a significant advancement for the production of this important anti-cancer agent. A thorough understanding of its interaction with the EGFR signaling pathway is fundamental for its rational application in the clinic and for the development of next-generation inhibitors.

References

- 1. This compound in patients with advanced and previously treated esophageal squamous cell carcinoma with epidermal growth factor receptor overexpression or amplification: an open-label, multicenter phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. ClinPGx [clinpgx.org]

- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Larotinib EGFR binding affinity and kinetics

An In-Depth Technical Guide on the EGFR Binding Affinity and Kinetics of Osimertinib

Disclaimer: Initial searches for "Larotinib" did not yield information on a specific EGFR inhibitor with that name. It is presumed that this may be a typographical error. This guide will focus on Osimertinib , a well-characterized and clinically significant third-generation irreversible EGFR inhibitor, to provide a comprehensive overview of EGFR binding affinity and kinetics.

Introduction to Osimertinib and EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Aberrant EGFR signaling, often driven by mutations, is a key factor in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3]

Osimertinib (marketed as Tagrisso™) is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to selectively target both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[4][5][6]

Mechanism of Action of Osimertinib

Osimertinib functions as an irreversible inhibitor of EGFR.[7] Its chemical structure includes a reactive acrylamide group that forms a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[6][7] This irreversible binding blocks the ATP-dependent phosphorylation of EGFR, thereby inhibiting the activation of downstream signaling pathways that promote tumor growth and survival.[7][8] A key advantage of Osimertinib is its high selectivity for mutant forms of EGFR over the wild-type (WT) receptor, which is believed to contribute to its favorable safety profile.[6][9]

EGFR Binding Affinity and Kinetics of Osimertinib

The efficacy and selectivity of Osimertinib are underpinned by its binding affinity and kinetics to various forms of the EGFR protein. The following tables summarize key quantitative data from kinetic studies.

Table 1: Binding Affinity and Inactivation Rates of Osimertinib for EGFR Variants

| EGFR Variant | Ki (nM) | kinact (s-1) | kinact/Ki (µM-1s-1) |

| Wild-Type (WT) | 460 ± 100 | 0.006 ± 0.001 | 13 ± 3 |

| L858R | 150 ± 30 | 0.019 ± 0.001 | 127 ± 26 |

| L858R/T790M | 27 ± 3 | 0.017 ± 0.001 | 630 ± 70 |

Data sourced from kinetic studies of Osimertinib.[10]

Key Interpretations:

-

Ki (Inhibition Constant): Represents the reversible binding affinity of Osimertinib to EGFR. A lower Ki value indicates tighter binding. Osimertinib binds approximately 3-fold tighter to the L858R mutant and 17-fold tighter to the double mutant L858R/T790M compared to WT EGFR.[10]

-

kinact (Inactivation Rate): Represents the rate of covalent bond formation between Osimertinib and the C797 residue. Osimertinib reacts about 3-fold faster with both the L858R and L858R/T790M mutants compared to WT EGFR.[10]

-

kinact/Ki (Overall Efficiency): This ratio is a measure of the overall efficiency of the inhibitor. Osimertinib inactivates the L858R and L858R/T790M mutants with approximately 20- and 50-fold higher efficiency, respectively, compared to WT EGFR.[10]

Experimental Protocols

The determination of the binding affinity and kinetics of irreversible inhibitors like Osimertinib requires specialized experimental methodologies. A combination of steady-state and pre-steady-state enzyme kinetics is often employed.[10]

Determination of Kinetic Parameters (Ki and kinact)

Objective: To determine the reversible binding affinity (Ki) and the rate of covalent modification (kinact) of Osimertinib against different EGFR variants.

Materials:

-

Purified recombinant EGFR kinase domains (WT, L858R, L858R/T790M)

-

Osimertinib

-

ATP

-

Substrate peptide

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay)

Methodology:

-

Enzyme and Inhibitor Preparation: Prepare serial dilutions of Osimertinib in the assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding the EGFR enzyme to a mixture of the substrate peptide, ATP, and varying concentrations of Osimertinib.

-

Time-Course Measurement: Monitor the progress of the enzymatic reaction over time by measuring the amount of product formed (or substrate consumed) at multiple time points. This is typically done by quantifying ADP production.

-

Data Analysis:

-

The observed rate constants (kobs) at different inhibitor concentrations are determined by fitting the progress curves to an appropriate equation for irreversible inhibition.

-

A plot of kobs versus the inhibitor concentration is then generated. This plot will be hyperbolic.

-

The data from this plot are fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the values for Ki and kinact.

-

Experimental Workflow Diagram

EGFR Signaling Pathway and Inhibition by Osimertinib

Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine residues. This creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades that are crucial for cell proliferation and survival.[2][11]

Key Downstream Pathways:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell proliferation, differentiation, and survival.[12][13]

-

PI3K-AKT-mTOR Pathway: This cascade is a central regulator of cell growth, metabolism, and survival.[2][12][13]

Osimertinib inhibits EGFR at the beginning of these cascades, preventing the phosphorylation events that are necessary for their activation.

EGFR Signaling Pathway Diagram

Conclusion

Osimertinib demonstrates a high degree of selectivity and efficiency for mutant forms of EGFR, particularly the T790M resistance mutation, as evidenced by its binding affinity and kinetic parameters. The irreversible covalent bond it forms with the C797 residue leads to sustained inhibition of the downstream signaling pathways that drive tumor growth. A thorough understanding of these binding characteristics, determined through detailed kinetic studies, is fundamental to appreciating its clinical efficacy and its role in the targeted therapy of EGFR-mutated cancers.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 3. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action for Tagrisso (osimertinib) [myastrazeneca.co.uk]

- 5. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 9. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]

- 13. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Larotrectinib's Interruption of the Ras/Raf/MAPK Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larotrectinib, a first-in-class, highly selective tropomyosin receptor kinase (TRK) inhibitor, has demonstrated significant efficacy in the treatment of various solid tumors harboring neurotrophic tyrosine receptor kinase (NTRK) gene fusions. These fusions lead to the constitutive activation of TRK fusion proteins, which in turn aberrantly activate downstream oncogenic signaling pathways, including the Ras/Raf/MAPK cascade. This technical guide provides an in-depth analysis of the mechanism by which larotrectinib exerts its effects on the Ras/Raf/MAPK pathway, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes.

Introduction: The Role of NTRK Fusions and the Ras/Raf/MAPK Pathway in Cancer

Neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) encode for TRK proteins (TRKA, TRKB, and TRKC), which are critical for the development and function of the nervous system.[1] In the context of cancer, chromosomal rearrangements can lead to the fusion of an NTRK gene with an unrelated gene, resulting in the expression of a chimeric TRK fusion protein.[2] This fusion event leads to ligand-independent dimerization and constitutive activation of the TRK kinase domain, driving uncontrolled cell proliferation and survival.[1][3]

One of the key downstream signaling cascades activated by TRK fusion proteins is the Ras/Raf/MAPK (mitogen-activated protein kinase) pathway. This pathway is a central regulator of cell growth, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. The signaling cascade is initiated by the activation of the small GTPase Ras, which then recruits and activates Raf kinases. Raf, in turn, phosphorylates and activates MEK (MAPK/ERK kinase), which subsequently phosphorylates and activates ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell cycle progression and proliferation.

Mechanism of Action: Larotrectinib as a Potent TRK Inhibitor

Larotrectinib is a small molecule inhibitor that targets the ATP-binding site of TRK proteins, preventing their autophosphorylation and subsequent activation of downstream signaling pathways.[3] Its high selectivity for TRK kinases minimizes off-target effects. By inhibiting the activity of the constitutively active TRK fusion proteins, larotrectinib effectively shuts down the aberrant signaling that drives tumor growth, including the hyperactivation of the Ras/Raf/MAPK pathway.[1]

Quantitative Data: Efficacy of Larotrectinib

The efficacy of larotrectinib has been demonstrated in both preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Larotrectinib

| Target | IC50 (nmol/L) |

| TRKA | 5 |

| TRKB | 11 |

| TRKC | 11 |

Data sourced from preclinical studies demonstrating the potent and selective inhibition of TRK kinases by larotrectinib.[3]

Table 2: Clinical Efficacy of Larotrectinib in Patients with TRK Fusion-Positive Cancers (Integrated Analysis of Three Clinical Trials)

| Endpoint | Result | 95% Confidence Interval |

| Overall Response Rate (ORR) | 75% | 61% - 85% |

| Complete Response (CR) | 13% | - |

| Partial Response (PR) | 62% | - |

| Median Duration of Response | Not Reached | - |

| 1-Year Progression-Free Survival | 55% | - |

Data from a pooled analysis of the first 55 enrolled patients in three clinical trials (NCT02122913, NCT02637687, NCT02576431), showcasing the durable responses across various tumor types.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of larotrectinib on the Ras/Raf/MAPK pathway.

Western Blotting for Phosphorylated MEK and ERK

This protocol is designed to assess the phosphorylation status of key downstream effectors in the Ras/Raf/MAPK pathway following treatment with larotrectinib.

Materials:

-

NTRK fusion-positive cancer cell lines (e.g., KM12)

-

Larotrectinib

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MEK (Ser217/221), anti-total MEK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed NTRK fusion-positive cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of larotrectinib or vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to larotrectinib treatment.

Materials:

-

NTRK fusion-positive cancer cell lines

-

Larotrectinib

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of larotrectinib or vehicle control for a specified period (e.g., 72 hours).

-

MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of larotrectinib.

In Vivo Xenograft Model

This protocol describes the evaluation of larotrectinib's anti-tumor activity in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

NTRK fusion-positive cancer cells

-

Matrigel (optional)

-

Larotrectinib formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of NTRK fusion-positive cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer larotrectinib or vehicle control to the respective groups daily via oral gavage.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition by larotrectinib.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key biological and experimental processes described in this guide.

Caption: Larotrectinib inhibits the TRK fusion protein, blocking the Ras/Raf/MAPK pathway.

Caption: Workflow for Western blot analysis of MAPK pathway inhibition.

Caption: Key steps in the MTT cell viability assay workflow.

Resistance Mechanisms

Despite the remarkable efficacy of larotrectinib, acquired resistance can emerge. While on-target resistance mutations in the NTRK kinase domain can occur, off-target resistance mechanisms are also observed. Notably, reactivation of the MAPK pathway through acquired mutations in genes such as BRAF or KRAS can bypass the TRK inhibition by larotrectinib and restore downstream signaling, leading to tumor progression. This highlights the critical role of the Ras/Raf/MAPK pathway in both the initial response and subsequent resistance to TRK-targeted therapy.

Conclusion

Larotrectinib is a highly effective targeted therapy for TRK fusion-positive cancers. Its mechanism of action is centered on the potent and selective inhibition of TRK fusion proteins, leading to a direct and profound suppression of the downstream Ras/Raf/MAPK signaling pathway. The quantitative data from preclinical and clinical studies unequivocally demonstrate its ability to induce significant and durable tumor responses. The experimental protocols outlined in this guide provide a framework for the continued investigation of larotrectinib and other TRK inhibitors, as well as for the elucidation of resistance mechanisms. A thorough understanding of the interplay between larotrectinib and the Ras/Raf/MAPK pathway is paramount for optimizing its clinical use and developing strategies to overcome resistance.

References

The Impact of Larotinib on PI3K/AKT Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larotinib is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated promising antitumor activity in cancers characterized by EGFR overexpression or amplification, such as esophageal squamous cell carcinoma (ESCC)[1]. As with other EGFR TKIs, its mechanism of action involves the inhibition of EGFR autophosphorylation, which in turn is intended to suppress downstream oncogenic signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway. This technical guide provides an in-depth analysis of the anticipated impact of this compound on PI3K/AKT signaling, drawing upon data from analogous first-generation EGFR TKIs, gefitinib and erlotinib. It includes a review of the signaling cascade, quantitative data on the effects of these inhibitors, detailed experimental protocols for assessing pathway modulation, and visual representations of the key molecular interactions.

Introduction: The EGFR-PI3K/AKT Signaling Axis

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation[2]. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various signaling proteins. One of the critical downstream pathways activated by EGFR is the PI3K/AKT pathway[2][3].

Activation of PI3K leads to the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the cell membrane, most notably AKT and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and subsequent activation of AKT by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2). Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting apoptosis and stimulating cell cycle progression and proliferation[4].

In many cancers, aberrant activation of the EGFR-PI3K/AKT axis, through EGFR mutations, amplification, or ligand overexpression, is a key driver of tumorigenesis.

This compound: A First-Generation EGFR Tyrosine Kinase Inhibitor

This compound is a reversible, first-generation EGFR TKI that competes with adenosine triphosphate (ATP) at the tyrosine kinase domain of EGFR[2]. Preclinical studies have indicated a high selectivity of this compound for the EGFR kinase[2]. By inhibiting EGFR autophosphorylation, this compound is designed to block the initiation of downstream signaling cascades, including the PI3K/AKT pathway. Clinical trials have shown its efficacy in patients with advanced ESCC harboring EGFR overexpression or amplification[1].

Quantitative Analysis of First-Generation EGFR TKI Effects on PI3K/AKT Signaling

While specific quantitative data for this compound's direct impact on PI3K/AKT signaling is not yet widely published, extensive research on its counterparts, gefitinib and erlotinib, provides a strong predictive framework. The following tables summarize key quantitative findings from studies on these analogous compounds.

Table 1: IC50 Values of Gefitinib in Lung Cancer Cell Lines with Varying Sensitivity

| Cell Line | Gefitinib IC50 (µM) | EGFR Status | PI3K/AKT Pathway Status | Reference |

| PC9 | ≤ 1 | Exon 19 deletion | Sensitive, Akt phosphorylation without ligand stimulation | [5][6] |

| PC14 | 1 < IC50 ≤ 10 | Wild-type | Intermediate-sensitive, Akt phosphorylation without ligand stimulation | [5][6] |

| A549 | > 10 | Wild-type | Resistant, low basal Akt phosphorylation | [5][6] |

| H1650GR | 50.0 ± 3.0 | Exon 19 deletion | Gefitinib-resistant, sustained p-Akt | [7] |

Summary: The sensitivity of cancer cell lines to gefitinib correlates with their dependence on the EGFR-PI3K/AKT signaling pathway. Cells with activating EGFR mutations and constitutive Akt phosphorylation are generally more sensitive. Resistance is often associated with the maintenance of AKT activation despite EGFR inhibition.

Table 2: Effect of Erlotinib on Downstream Signaling Components

| Target | Cell Line | Erlotinib IC50 (nmol/L) | Reference |

| HER2 Phosphorylation | HER2/HER3-expressing | 150 | [8] |

| p42/p44 MAPK Phosphorylation | HER2/HER3-expressing | 160 | [8] |

| Akt Phosphorylation | HER2/HER3-expressing | 720 | [8] |

| EGFR Phosphorylation | High EGFR-expressing | 20 | [8] |

Summary: Erlotinib effectively inhibits EGFR phosphorylation at low nanomolar concentrations. The inhibition of downstream effectors like AKT requires higher concentrations, suggesting a potential for pathway reactivation or the influence of other signaling inputs. In erlotinib-resistant cells, a significant reduction in AKT phosphorylation is often not observed[9].

Experimental Protocols

The following is a detailed protocol for assessing the phosphorylation status of key proteins within the PI3K/AKT pathway in response to EGFR TKI treatment, such as this compound. This protocol is a synthesis of standard Western blotting procedures.

Western Blot Analysis of PI3K/AKT Pathway Activation

Objective: To determine the effect of this compound on the phosphorylation levels of EGFR, AKT, and downstream targets like S6 ribosomal protein.

Materials:

-

Cell Lines: Appropriate cancer cell lines (e.g., ESCC cell lines with EGFR overexpression).

-

This compound: Stock solution of known concentration.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay Reagent: BCA or Bradford assay kit.

-

SDS-PAGE Gels: Appropriate percentage polyacrylamide gels.

-

Transfer Membranes: PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: BSA is often preferred for phospho-antibodies to reduce background[10].

-

Primary Antibodies:

-

Rabbit anti-phospho-EGFR (Tyr1068)

-

Rabbit anti-total-EGFR

-

Rabbit anti-phospho-AKT (Ser473)

-

Rabbit anti-total-AKT

-

Rabbit anti-phospho-S6 (Ser235/236)

-

Rabbit anti-total-S6

-

Mouse anti-β-actin (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Chemiluminescent Substrate: ECL Western blotting detection reagents.

-

Imaging System: Chemiluminescence imager.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

-

Treat cells with varying concentrations of this compound (or vehicle control) for the desired time points (e.g., 1, 6, 12, 24 hours).

-

Optional: Stimulate cells with EGF (e.g., 10 ng/mL) for a short period (e.g., 10 minutes) before harvesting to assess the inhibition of ligand-induced signaling.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm transfer efficiency by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest or a loading control like β-actin.

-

Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative phosphorylation level.

-

Visualizing the Impact of this compound on PI3K/AKT Signaling

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the mechanism of action of this compound.

Caption: The EGFR-PI3K/AKT signaling pathway.

Caption: Mechanism of this compound action on the PI3K/AKT pathway.

Resistance Mechanisms Involving the PI3K/AKT Pathway

A critical consideration in the clinical application of this compound and other first-generation EGFR TKIs is the development of resistance. The PI3K/AKT pathway is a central hub for resistance mechanisms. These can include:

-

PIK3CA Mutations: Activating mutations in the catalytic subunit of PI3K can lead to constitutive pathway activation, bypassing the need for upstream EGFR signaling.

-

PTEN Loss: Loss of the tumor suppressor PTEN, which dephosphorylates PIP3, results in sustained PI3K/AKT signaling.

-

Activation of Alternative Receptor Tyrosine Kinases (RTKs): Upregulation or amplification of other RTKs, such as MET or HER2, can activate the PI3K/AKT pathway independently of EGFR.

Understanding these resistance mechanisms is crucial for the development of combination therapies to overcome resistance to this compound.

Conclusion

This compound, as a first-generation EGFR TKI, is expected to inhibit the PI3K/AKT signaling pathway in EGFR-dependent cancer cells. Based on data from analogous compounds, its efficacy will likely be greatest in tumors that are "addicted" to the EGFR signaling axis for PI3K/AKT activation. However, the potential for both intrinsic and acquired resistance through the persistent activation of the PI3K/AKT pathway underscores the importance of monitoring this signaling cascade in patients treated with this compound. The experimental protocols and conceptual frameworks provided in this guide offer a basis for the continued investigation of this compound's molecular effects and the development of strategies to enhance its therapeutic potential.

References

- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. SMPDB [smpdb.ca]

- 4. mdpi.com [mdpi.com]

- 5. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Involvement of the AKT Pathway in Resistance to Erlotinib and Cabozantinib in Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

Larotinib in Esophageal Squamous Cell Carcinoma (ESCC) Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the available preclinical and clinical data on Larotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in the context of esophageal squamous cell carcinoma (ESCC). The information is compiled from peer-reviewed publications and clinical trial data to support ongoing research and development efforts in this field.

Introduction

Esophageal squamous cell carcinoma (ESCC) is a prevalent and aggressive malignancy with a poor prognosis. A significant portion of ESCC tumors exhibit overexpression or amplification of the epidermal growth factor receptor (EGFR), making it a rational target for therapeutic intervention. This compound is a novel, first-generation EGFR TKI that has been investigated for its anti-tumor activity in ESCC models. This document summarizes the key findings from these studies.

Mechanism of Action: EGFR Signaling Pathway

This compound functions by competitively inhibiting the ATP binding site of the intracellular tyrosine kinase domain of EGFR. This action blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, and metastasis. The primary pathways affected include the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.

Caption: this compound inhibits EGFR autophosphorylation and downstream signaling.

Data Presentation

The following tables summarize the quantitative data from preclinical and clinical studies of this compound in ESCC models.

Table 1: Preclinical Efficacy of this compound in an ESCC Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |

| Vehicle Control | - | - |

| This compound | 100 | 75.8 |

Note: Data extracted from supplementary materials of a phase 1b clinical trial publication. The specific ESCC cell line used for the xenograft model was not detailed in the available documents.

Table 2: Clinical Efficacy of this compound in a Phase 1b Study of Advanced ESCC Patients (NCT03888092)[1][2][3]

| Parameter | 250 mg (n=3) | 300 mg (n=25) | 350 mg (n=53) | All Patients (n=81) |

| Investigator-Assessed Overall Response Rate (ORR) | 0% | 0% | 20.0% | 13.7% |

| Independent Review Committee (IRC)-Assessed ORR | 0% | 0% | 16.3% | 13.9% |

| IRC-Assessed Disease Control Rate (DCR) | - | - | 61.2% | - |

| Median Progression-Free Survival (PFS) in months (95% CI) | - | - | 3.4 (2.4-3.7) | - |

| Median Overall Survival (OS) in months (95% CI) | - | - | 8.0 (4.9-10.2) | - |

Experimental Protocols

Preclinical In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in an ESCC xenograft mouse model.

Animal Model:

-

Species: Mice (strain not specified).

-

Tumor Model: Subcutaneous xenograft of an unspecified human ESCC cell line.

Treatment:

-

Test Article: this compound.

-

Vehicle: Not specified.

-

Dosing: 100 mg/kg administered orally, once daily.

-

Duration: Not specified.

Efficacy Evaluation:

-

Tumor volume was measured at regular intervals.

-

Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of vehicle group)] x 100.

Caption: Workflow for the preclinical ESCC xenograft study.

Phase 1b Clinical Trial (NCT03888092)

Objective: To evaluate the efficacy and safety of this compound in patients with advanced ESCC with EGFR overexpression or amplification who have been pretreated with one or more systemic regimens.[1][2]

Study Design:

Patient Population:

-

Inclusion Criteria:

-

Age 18-75 years.[3]

-

Histologically or cytologically confirmed locally advanced or metastatic ESCC.[3]

-

ECOG performance status of 0 or 1.[3]

-

Progression after at least one prior line of systemic therapy.[3]

-

EGFR overexpression (IHC 3+) or amplification (FISH positive).[2]

-

At least one measurable lesion according to RECIST v1.1.[4]

-

-

Exclusion Criteria:

Treatment:

-

This compound administered orally once daily at doses of 250 mg, 300 mg, or 350 mg.[1]

Efficacy Assessment:

-

Tumor response was evaluated every 8 weeks according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 by both investigators and an Independent Radiology Review (IRC).[1]

-

Primary endpoint: Overall Response Rate (ORR).[6]

-

Secondary endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[6]

Caption: Workflow for the Phase 1b clinical trial of this compound in ESCC.

Conclusion